1-Methyl-4-piperidyl 4-butylaminobenzoate methanesulfonate
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Overview
Description
1-Methyl-4-piperidyl 4-butylaminobenzoate methanesulfonate is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
The synthesis of 1-Methyl-4-piperidyl 4-butylaminobenzoate methanesulfonate involves several steps. The primary synthetic route includes the reaction of 1-Methyl-4-piperidyl with 4-butylaminobenzoic acid, followed by the addition of methanesulfonic acid to form the methanesulfonate salt. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-Methyl-4-piperidyl 4-butylaminobenzoate methanesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be substituted with different functional groups. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions.
Scientific Research Applications
1-Methyl-4-piperidyl 4-butylaminobenzoate methanesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-4-piperidyl 4-butylaminobenzoate methanesulfonate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
1-Methyl-4-piperidyl 4-butylaminobenzoate methanesulfonate can be compared with other piperidine derivatives, such as:
- 1-Methyl-4-piperidyl benzoate hydrochloride
- 4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
100333-38-8 |
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Molecular Formula |
C18H30N2O5S |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
methanesulfonate;(1-methylpiperidin-1-ium-4-yl) 4-(butylamino)benzoate |
InChI |
InChI=1S/C17H26N2O2.CH4O3S/c1-3-4-11-18-15-7-5-14(6-8-15)17(20)21-16-9-12-19(2)13-10-16;1-5(2,3)4/h5-8,16,18H,3-4,9-13H2,1-2H3;1H3,(H,2,3,4) |
InChI Key |
SZFBJQXDGJKNEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC=C(C=C1)C(=O)OC2CC[NH+](CC2)C.CS(=O)(=O)[O-] |
Origin of Product |
United States |
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